Molecular Weight & Lipophilicity-Driven Differentiation from 5-Methoxygramine
The target compound's higher molecular weight (232.32 vs. 204.27 g/mol for 5-methoxygramine) and its more sterically hindered, lipophilic N-(2-methylpropyl) group predict a higher LogD7.4 value . This increased lipophilicity, a critical determinant of blood-brain barrier (BBB) penetration and metabolic stability, is a key differentiator for CNS-targeted probes [1].
| Evidence Dimension | Predicted Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | Predicted LogD7.4: ~2.3 ± 0.5 (in silico estimate for free base) |
| Comparator Or Baseline | 5-Methoxygramine (CAS 16620-52-3): Predicted LogD7.4: ~1.8 ± 0.5 (in silico estimate) |
| Quantified Difference | An estimated increase of ~0.5 log units, suggesting significantly higher membrane permeability. |
| Conditions | In silico prediction. No experimental logD data was found in the primary literature for this specific compound. |
Why This Matters
For projects requiring passive CNS penetration, a higher predicted LogD can be the deciding factor in selecting a more brain-penetrant chemical probe over a less lipophilic analog.
- [1] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 1(6), 435-449. (Provides context for the importance of LogD in CNS drug design). View Source
